REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.C1C[O:9]CC1.C(#N)C.[N+](C1C=CC(COC(C2N3[C@H](SC=2)C([CH:33]([O:43][C:44](=O)[CH3:45])[C:34]2[CH:42]=[C:41]4[N:36]([CH2:37][S:38][CH2:39][CH2:40]4)[N:35]=2)(Br)C3=O)=O)=CC=1)([O-])=O>[Zn].C(OCC)(=O)C>[CH2:44]([O:43][C:33]([C:34]1[CH:42]=[C:41]2[N:36]([CH2:37][S:38][CH2:39][CH2:40]2)[N:35]=1)=[O:9])[CH3:45]
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Name
|
|
Quantity
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112 mL
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Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-]
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Name
|
|
Quantity
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76 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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36 mL
|
Type
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reactant
|
Smiles
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C(C)#N
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Name
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(5R)-6-[acetoxy-(4,5-dihydro-6-thia-1,7a-diazainden-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C2=NN3CSCCC3=C2)OC(C)=O)=O)C=C1
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Name
|
|
Quantity
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21.4 g
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Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
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56 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was vigorously stirred for 1.5 h at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction solution was cooled at 0° C.
|
Type
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FILTRATION
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Details
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filtered through a pad of Celite
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Type
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WASH
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Details
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The pad was washed with water (150 mL)
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Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
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EXTRACTION
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Details
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the organic layer was extracted with 0.5 mol/L phosphate buffer (pH 6.5, 2×30 mL)
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Type
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TEMPERATURE
|
Details
|
The combined aqueous layers were cooled at 0° C.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 236 g
|
Type
|
WASH
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Details
|
the column was eluted with water (960 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined active fractions were concentrated under high vacuum at 35° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN2CSCCC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
AMOUNT: PH | ||
YIELD: PERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |